molecular formula C16H12O2 B3022948 Methyl 4-(phenylethynyl)benzoate CAS No. 42497-80-3

Methyl 4-(phenylethynyl)benzoate

Cat. No.: B3022948
CAS No.: 42497-80-3
M. Wt: 236.26 g/mol
InChI Key: IOMGFEKBYSHGLF-UHFFFAOYSA-N
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Description

Methyl 4-(phenylethynyl)benzoate is an organic compound with the molecular formula C16H12O2. It is a derivative of benzoic acid and is characterized by the presence of a phenylethynyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(phenylethynyl)benzoate can be synthesized through a palladium-catalyzed coupling reaction known as the Sonogashira coupling. The reaction involves the coupling of methyl 4-iodobenzoate with phenylacetylene in the presence of a palladium catalyst, such as palladium(II) chloride, and a copper(I) iodide co-catalyst. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere. Triethylamine is often used as a base to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(phenylethynyl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenylethynyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 4-(phenylethynyl)benzoate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of methyl 4-(phenylethynyl)benzoate involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the ester group can undergo hydrolysis to release benzoic acid derivatives, which may have biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-phenylethynyl)benzoate
  • Methyl 4-(phenylethinyl)benzoate
  • 1-(4-methoxycarbonylphenyl)-2-phenylacetylene

Uniqueness

Methyl 4-(phenylethynyl)benzoate is unique due to its specific structural features, such as the phenylethynyl group attached to the benzene ring, which imparts distinct chemical reactivity and biological properties. Its ability to participate in various coupling reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

IUPAC Name

methyl 4-(2-phenylethynyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-18-16(17)15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMGFEKBYSHGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457647
Record name methyl 4-(phenylethynyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42497-80-3
Record name methyl 4-(phenylethynyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(2-phenylethynyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The general procedure described in Example 27 was used with 4-chlorobenzoic acid (79 mg, 0.50 mmol), phenylacetylene (0.072 mL, 0.65 mmol), PdCl2(CH3CN)2 (3.2 mg, 0.0125 mmol, 1.25 mol %), sodium 2′-(dicyclohexyl-phosphanyl)-2,6-diisopropyl-biphenyl-4-sulfonate (20.0 mg, 0.0375 mmol, 3.75 mol %), Cs2CO3 (650 mg, 2.00 mmol), water (1.0 mL), acetonitrile (1.5 mL), 12 h, 100° C. The product was isolated as a white solid (101 mg, 86%). Mp=114° C. (lit. 113-115° C.). 1H NMR (400 MHz, CDCl3) δ: 8.04 (d, 2H, J=8.4 Hz), 7.61 (d, 2H, J=8.4 Hz), 7.57 (m, 2H), 7.39 (m, 3H). 13C NMR (125 MHz, CDCl3) δ: 166.6, 131.9, 131.6, 129.64, 129.56, 128.9, 128.6, 128.1, 122.8, 92.5, 88.8, 52.3.
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
0.072 mL
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(CH3CN)2
Quantity
3.2 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
650 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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